14-Deoxy-11,12-didehydroandrographolide

Description

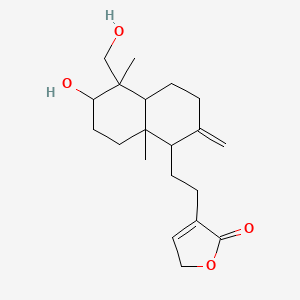

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRNTWSGBWPJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of 14-Deoxy-11,12-didehydroandrographolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographolide (B31429) is a labdane (B1241275) diterpenoid compound of significant interest to the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its molecular mechanisms of action through key signaling pathways.

Natural Source

The principal natural source of this compound is Andrographis paniculata (Burm.f.) Nees, a medicinal plant belonging to the Acanthaceae family.[1] Commonly known as "King of Bitters," this herb is indigenous to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. It has a long history of use in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine, for treating a variety of ailments.[2] this compound is one of the major bioactive constituents of the plant, alongside andrographolide (B1667393) and neoandrographolide.

Isolation and Purification of this compound

The isolation of this compound from Andrographis paniculata involves a multi-step process of extraction and chromatographic purification. The following is a detailed experimental protocol synthesized from established methodologies.

Experimental Workflow

Detailed Experimental Protocols

1. Plant Material and Extraction:

-

Plant Material: 200 g of dried, powdered leaves of Andrographis paniculata.

-

Extraction Solvent: Methanol.

-

Method 1: Soxhlet Extraction:

-

Place the powdered plant material in a cellulose (B213188) thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.[2]

-

-

Method 2: Maceration:

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

2. Chromatographic Purification:

-

Adsorbent: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

-

Sample Loading: Dissolve the crude methanolic extract (e.g., 11 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.[2] Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Start with 100% n-hexane and progressively increase the concentration of ethyl acetate.

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC).

-

TLC Monitoring: Spot the collected fractions on silica gel 60 F254 TLC plates. Develop the plates using a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating). This compound will appear as a distinct spot.

-

Pooling and Recrystallization: Combine the fractions containing the pure compound, as determined by TLC. Evaporate the solvent to dryness. Recrystallize the residue from a suitable solvent system, such as a chloroform:methanol mixture, to obtain pure, crystalline this compound.[2]

Quantitative Data

The yield of this compound is dependent on the extraction solvent and method used. The following tables summarize quantitative data from various studies.

Table 1: Yield of Crude Extract and this compound Content with Different Solvents

| Extraction Solvent | Yield of Crude Extract (% w/w) | This compound Content in Extract (% w/w) |

| Chloroform | 7.71 | 20.43 |

| Ethyl Acetate | 7.97 | 25.83 |

| Acetone | 6.92 | 21.80 |

| Methanol | 12.35 | 32.82 |

Data adapted from Sureshkumar et al., 2013.[4]

Table 2: Analytical Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₄ | [2] |

| Molecular Weight | 332.43 g/mol | |

| Melting Point | 196-197 °C | [2] |

| HPLC Parameters | ||

| Column | C18 (e.g., Phenomenex Gemini, 250 x 4.6 mm, 5 µm) | [5] |

| Mobile Phase | Acetonitrile:Water or Methanol:Water mixtures | [5] |

| Detection Wavelength | ~235 nm | [5] |

| HPTLC Parameters | ||

| Stationary Phase | Silica gel 60 F254 | [6] |

| Limit of Detection | 40 ng | [6] |

| Recovery | 94.02-96.34% | [6] |

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, notably the NF-κB and intrinsic apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.

Mechanism: In resting cells, NF-κB (a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p65/p50 dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB in its inactive state in the cytoplasm.

Induction of the Intrinsic Apoptosis Pathway

This compound has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines through the intrinsic, or mitochondrial, pathway.[7][8][9]

References

DDAG compound structure and chemical properties

An In-Depth Technical Guide to 14-deoxy-11,12-didehydroandrographolide (B31429) (DDAG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DDAG), a significant labdane (B1241275) diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of substantial interest in pharmaceutical research. Exhibiting a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties, DDAG presents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for isolation and biological evaluation, and the key signaling pathways modulated by DDAG. All quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

DDAG is a derivative of andrographolide (B1667393), the main bioactive constituent of Andrographis paniculata. Its chemical structure is characterized by a diterpene lactone core.

Table 1: Chemical and Physical Properties of this compound (DDAG)

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | [1] |

| Molecular Formula | C₂₀H₂₈O₄ | [1] |

| Molecular Weight | 332.4 g/mol | [1] |

| Melting Point | 196-197 °C | [2] |

| Solubility | DMF: 10 mg/mLDMSO: 2 mg/mL, 66 mg/mL (freshly prepared)DMF:PBS (pH 7.2) (1:1): 0.5 mg/mLLow aqueous solubility (3.29 ± 0.73 mg/mL) | [3][4] |

| Appearance | Crystalline solid | |

| UV λmax | 247 nm | |

| Mass Spectrometry | [M+H]⁺: 333 | [2] |

| ¹³C NMR (in CD₃OD) | δ (ppm): 14.88, 21.94, 23.03, 27.48, 36.36, 38.11, 38.24, 42.37, 54.41, 61.43, 63.62, 70.17, 79.80, 107.70, 121.11, 126.20, 135.08, 145.30, 148.71, 173.41 | [2] |

| InChI | InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1 | [1] |

| InChIKey | XMJAJFVLHDIEHF-CRBRZBHVSA-N | [1] |

| SMILES | C[C@@]12CC--INVALID-LINK--[C@H]2/C=C/C3=CCOC3=O)(C)CO">C@HO | [1] |

Experimental Protocols

Isolation and Purification of DDAG from Andrographis paniculata

The following protocol describes a general method for the extraction and purification of DDAG from the dried leaves of A. paniculata.

Caption: Workflow for the isolation and purification of DDAG.

Methodology:

-

Extraction:

-

Dried and powdered leaves of A. paniculata (100 g) are subjected to maceration with methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.

-

The methanolic extracts are filtered using Whatman No. 1 filter paper and combined.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude methanolic extract.[5]

-

-

Purification:

-

The crude extract is subjected to silica gel (100-200 mesh) column chromatography.

-

The column is eluted with a gradient of chloroform and methanol, with increasing polarity (e.g., 99:1, 98:2 v/v).[5]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing DDAG are pooled and concentrated.

-

Further purification is achieved by recrystallization from a suitable solvent system (e.g., chloroform-methanol).[2]

-

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a C18 column with a mobile phase such as methanol/water or acetonitrile/water.[6]

-

Synthesis of DDAG Analogues

DDAG can be synthesized from the more abundant andrographolide. The following provides a general synthetic scheme.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. phcogrev.com [phcogrev.com]

The Biosynthesis of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Deoxy-11,12-didehydroandrographolide (B31429) (DDA) is a significant bioactive diterpenoid lactone found in Andrographis paniculata, a plant with a long history of use in traditional medicine. DDA, along with other andrographolides, contributes to the plant's wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Understanding the biosynthetic pathway of DDA is crucial for the metabolic engineering of A. paniculata and for developing microbial systems for its sustainable production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of DDA, detailing the enzymatic steps from the central isoprenoid pathway to the formation of its immediate precursor, 14-deoxyandrographolide (B149799). While the terminal dehydration step to DDA is yet to be fully elucidated, this guide presents the established pathway, relevant quantitative data, and detailed experimental protocols for the analysis of the compounds involved.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as the "King of Bitters," is a medicinal herb belonging to the Acanthaceae family. It is a rich source of labdane (B1241275) diterpenoids, with andrographolide (B1667393) and its derivatives, including this compound, being the most prominent bioactive constituents. These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their broad therapeutic potential. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This guide focuses on the specific pathway leading to the formation of this compound, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Biosynthetic Pathway to 14-Deoxyandrographolide

The biosynthesis of this compound begins with the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, which produces IPP and DMAPP. These five-carbon units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the precursor for all diterpenoids. The subsequent steps leading to 14-deoxyandrographolide are catalyzed by a series of terpene synthases and cytochrome P450 monooxygenases (CYPs).

Formation of the Diterpene Skeleton

The formation of the labdane diterpene skeleton is a two-step process catalyzed by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (CPS), and a class I diterpene synthase, ent-kaurene (B36324) synthase-like (KSL).

-

GGPP to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated by the cyclization of GGPP to the bicyclic intermediate, ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (ApCPS).

-

ent-CPP to a Diterpene Scaffold: The ent-CPP intermediate is then converted to a specific diterpene scaffold by a KSL enzyme.

Oxidative Modifications by Cytochrome P450 Enzymes

The core diterpene skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes, to yield 14-deoxyandrographolide. Recent studies have identified several key CYPs involved in this part of the pathway[1].

-

Hydroxylation of ent-Copalol: The diterpene scaffold is first hydroxylated. For instance, ApCYP71D587 has been shown to catalyze the conversion of ent-copalol to 19-hydroxy-ent-copalol[1].

-

Lactone Ring Formation: Subsequently, another cytochrome P450, ApCYP71BE50, mediates the formation of the characteristic γ-lactone ring, leading to the formation of andrograpanin[1].

-

Hydroxylation at C-3: The final step in the formation of 14-deoxyandrographolide is the hydroxylation at the C-3 position of the diterpene nucleus. This reaction is catalyzed by ApCYP706U5[1].

Biosynthetic pathway leading to this compound.

The Final Step: Dehydration to this compound

The conversion of 14-deoxyandrographolide to this compound involves a dehydration reaction, resulting in the formation of a double bond between C-11 and C-12. To date, the specific enzyme catalyzing this final step in A. paniculata has not been definitively identified in the scientific literature.

It is plausible that this dehydration could be a spontaneous process occurring under specific physiological conditions within the plant cells. Alternatively, it may be catalyzed by a yet-unidentified dehydratase enzyme. The increase in the content of this compound during the storage of dried plant material suggests that the conversion may not be strictly enzyme-dependent post-harvest[2]. Further research, including enzymatic assays with cell-free extracts of A. paniculata and candidate gene expression studies, is required to elucidate the exact mechanism of this final biosynthetic step.

Quantitative Data

Quantitative analysis of andrographolides is essential for quality control of herbal preparations and for metabolic engineering efforts. The tables below summarize representative quantitative data for this compound and its precursors in A. paniculata. It is important to note that the concentrations of these compounds can vary significantly depending on the plant part, geographical location, and cultivation conditions.

Table 1: Content of this compound in Andrographis paniculata

| Plant Part | Extraction Solvent | Analytical Method | Concentration (% w/w of dried powder) | Reference |

| Aerial parts | Methanol (B129727) | HPLC | 0.15 - 0.45 | [2] |

| Leaves | Methanol | HPLC | 0.21 - 0.53 | [2] |

| Stems | Methanol | HPLC | 0.08 - 0.22 | [2] |

Table 2: Enzyme Kinetic Parameters (Currently Unavailable)

As of the date of this publication, specific enzyme kinetic parameters (Km, kcat, Vmax) for the identified cytochrome P450 enzymes (ApCYP71D587, ApCYP71BE50, ApCYP706U5) in the biosynthesis of 14-deoxyandrographolide have not been reported in the peer-reviewed literature. The determination of these parameters is a critical next step in fully characterizing the efficiency of this biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Protocol for Quantitative Analysis of Diterpenoids by HPLC

This protocol describes a general method for the quantification of this compound and other andrographolides in A. paniculata plant material.

Materials:

-

Dried, powdered A. paniculata plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Reference standards for this compound and other andrographolides

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of each reference standard and dissolve in 10 mL of methanol to prepare stock solutions (1 mg/mL).

-

Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with 25 mL of methanol each time.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

Redissolve the residue in a known volume of methanol (e.g., 10 mL).

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of Solvent A (water with 0.1% phosphoric acid) and Solvent B (acetonitrile). A typical gradient might be: 0-10 min, 30-50% B; 10-20 min, 50-70% B; 20-25 min, 70-30% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 20 µL

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Calculate the concentration of each analyte in the sample extract using the regression equation from the calibration curve.

-

Workflow for HPLC analysis of andrographolides.

Protocol for Heterologous Expression of A. paniculata Cytochrome P450s in Yeast

This protocol outlines the general steps for expressing the identified CYP enzymes in Saccharomyces cerevisiae to characterize their function.

Materials:

-

S. cerevisiae expression strain (e.g., WAT11)

-

Yeast expression vector (e.g., pYES-DEST52)

-

Full-length cDNA clones of the target CYP genes (e.g., ApCYP71D587, ApCYP71BE50, ApCYP706U5)

-

Yeast transformation reagents

-

Selective yeast growth media (SD-Ura)

-

Induction medium (SG-Ura containing galactose)

-

Microsome isolation buffer

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Gene Cloning:

-

Amplify the full-length open reading frames of the target CYP genes from A. paniculata cDNA using PCR with primers containing appropriate restriction sites or recombination sequences.

-

Clone the PCR products into the yeast expression vector.

-

Verify the sequence of the constructs.

-

-

Yeast Transformation:

-

Transform the expression constructs into the S. cerevisiae strain using a standard lithium acetate (B1210297) method.

-

Select positive transformants on synthetic defined (SD) medium lacking uracil.

-

-

Protein Expression:

-

Inoculate a single colony of the transformed yeast into 5 mL of SD-Ura medium and grow overnight at 30 °C with shaking.

-

Use this starter culture to inoculate 50 mL of SD-Ura medium and grow to an OD600 of 0.6-0.8.

-

Harvest the cells by centrifugation and resuspend them in 50 mL of induction medium (SG-Ura).

-

Incubate at 30 °C with shaking for 24-48 hours to induce protein expression.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile water and then with microsome isolation buffer.

-

Resuspend the cell pellet in isolation buffer and disrupt the cells using a Dounce homogenizer or glass beads.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C to remove cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4 °C to pellet the microsomes.

-

Resuspend the microsomal pellet in a small volume of isolation buffer and store at -80 °C.

-

Protocol for In Vitro Enzyme Assay of Recombinant Cytochrome P450s

This protocol describes a general method for assaying the activity of the heterologously expressed CYP enzymes.

Materials:

-

Isolated yeast microsomes containing the recombinant CYP enzyme

-

NADPH

-

Substrate (the putative precursor in the biosynthetic pathway)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Ethyl acetate

-

LC-MS system

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, the substrate (dissolved in a suitable solvent like DMSO), and the microsomal protein.

-

Pre-incubate the mixture at 30 °C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 30 °C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Product Extraction:

-

Vortex the mixture vigorously to extract the product into the ethyl acetate layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

-

Product Analysis:

-

Redissolve the residue in a small volume of methanol.

-

Analyze the sample by LC-MS to identify the product by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation.

-

Workflow for in vitro enzyme assay of recombinant CYPs.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Andrographis paniculata is a complex process involving multiple enzymatic steps. While significant progress has been made in identifying the key cytochrome P450 enzymes responsible for the synthesis of its precursor, 14-deoxyandrographolide, the final dehydration step remains an area for future investigation. The elucidation of the complete pathway, including the characterization of the terminal enzyme and the determination of the kinetic parameters of all biosynthetic enzymes, will be instrumental for several applications. These include the metabolic engineering of A. paniculata for enhanced production of this valuable bioactive compound and the development of microbial cell factories for its sustainable and scalable synthesis. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore and unravel the intricacies of andrographolide biosynthesis.

References

In Silico Prediction of 1,2-Diacylglycerol (DDAG) Biological Activity: A Technical Guide

Abstract: 1,2-Diacylglycerol (DDAG) is a critical lipid second messenger that modulates a wide array of cellular processes primarily through the activation of Protein Kinase C (PKC) isoforms and other effector proteins such as Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). The transient nature and complex regulation of DDAG signaling present significant challenges to traditional experimental approaches. In silico predictive methods offer a powerful and cost-effective strategy to investigate the biological activity of DDAG and its analogs, accelerating drug discovery and our understanding of lipid-mediated signaling pathways. This technical guide provides an in-depth overview of the computational methodologies used to predict DDAG bioactivity, detailed experimental protocols for validation, and a summary of quantitative data to aid researchers in this field.

Introduction to DDAG and Its Biological Significance

1,2-Diacylglycerol (DDAG) is a glycerolipid consisting of two fatty acid chains covalently bonded to a glycerol (B35011) molecule at the sn-1 and sn-2 positions. It is a key intermediate in the biosynthesis of triglycerides and phospholipids.[1] More importantly, DDAG functions as a crucial second messenger in cellular signaling cascades.[2] The generation of DDAG at the plasma membrane, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the recruitment and activation of a host of downstream effector proteins.[3]

The most well-characterized effectors of DDAG are the conventional and novel isoforms of Protein Kinase C (PKC).[2] Upon binding to DDAG within the cell membrane, these kinases undergo a conformational change that relieves autoinhibition and initiates the phosphorylation of a multitude of substrate proteins, thereby regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[3][4] Beyond PKC, DDAG also activates other important signaling molecules, including RasGRPs, which link DDAG signaling to the Ras/MAPK pathway, and Protein Kinase D (PKD).[3][5] Dysregulation of DDAG signaling is implicated in numerous pathological conditions, including cancer, cardiovascular disease, and diabetes.[6]

DDAG Signaling Pathways

The canonical pathway for DDAG generation and signaling begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DDAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DDAG remains in the plasma membrane to activate its downstream targets.

The primary DDAG effector pathways include:

-

The PKC Pathway: DDAG binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, causing their translocation to the membrane and subsequent activation.[2]

-

The RasGRP Pathway: DDAG recruits RasGRP to the membrane, where it acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Ras, leading to the activation of the MAPK/ERK signaling cascade.[5][7]

The activity of DDAG is tightly regulated by Diacylglycerol Kinases (DGKs), which phosphorylate DDAG to produce phosphatidic acid (PA), thereby terminating DDAG-mediated signaling.[6]

In Silico Prediction of DDAG Biological Activity

Computational approaches are instrumental in predicting the interaction of DDAG and its analogs with their protein targets, thereby forecasting their biological activity. A typical in silico workflow integrates several computational techniques to move from a library of compounds to promising lead candidates.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For DDAG, the primary target is often the C1 domain of PKC or RasGRP.

Methodology:

-

Preparation of the Receptor: A high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank or homology modeling) is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Preparation of the Ligand: 3D structures of DDAG analogs are generated and optimized to their lowest energy conformation.

-

Docking Simulation: A docking algorithm systematically samples different conformations of the ligand within the defined binding site of the receptor and scores each pose based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting poses are ranked by their docking scores, and the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein are analyzed.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the DDAG-protein complex in a simulated physiological environment, such as a lipid bilayer.

Methodology:

-

System Setup: The docked DDAG-protein complex is embedded in a hydrated lipid bilayer (e.g., POPC). Ions are added to neutralize the system and mimic physiological salt concentrations.[8]

-

Energy Minimization: The energy of the initial system is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to allow the lipids and solvent to relax around the protein-ligand complex.[8]

-

Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the complex.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, fluctuations in the protein structure, and specific interactions over time.

Binding Free Energy Calculations

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the DDAG-protein complex from the MD simulation trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For DDAG analogs, QSAR can be used to predict the binding affinity or activating potential based on their physicochemical properties and structural features.

Quantitative Data on DDAG Analog Activity

The following tables summarize experimental binding affinities (Ki) of various DDAG analogs for PKC, providing a valuable resource for validating in silico predictions.

| Compound/Analog | Target | Ki (nM) | Reference |

| [³H]Phorbol 12,13-dibutyrate (PDBu) | RasGRP C1 domain | 0.58 ± 0.08 | [9] |

| sn-1,2-Dioctanoylglycerol (diC8) | PKCα | 33.0 ± 1.46 | [10] |

| DAG-lactone analog 3B | PKCα | 39.9 ± 1.9 | [10] |

| DAG-lactone analog 1 | PKCδ C1b | 180 ± 20 | [11] |

| DAG-lactone analog 2 | PKCδ C1b | 130 ± 10 | [11] |

| DAG-lactone analog 3 | PKCδ C1b | 70 ± 10 | [11] |

| DAG-lactone analog 4 | PKCδ C1b | 150 ± 20 | [11] |

| DAG-lactone analog 5 | PKCδ C1b | 200 ± 20 | [11] |

| DAG-lactone analog 6 | PKCδ C1b | 160 ± 20 | [11] |

| DAG-lactone analog 7 | PKCδ C1b | 80 ± 10 | [11] |

| DAG-lactone analog 8 | PKCδ C1b | 120 ± 10 | [11] |

| DAG-lactone analog 9 | PKCδ C1b | 90 ± 10 | [11] |

| DAG-lactone analog 10 | PKCδ C1b | 110 ± 10 | [11] |

| DAG-lactone analog 11 | PKCδ C1b | 140 ± 20 | [11] |

| DAG-lactone analog 12 | PKCδ C1b | 170 ± 20 | [11] |

| DAG-lactone analog 13 | PKCδ C1b | 190 ± 20 | [11] |

| PKC C1 Domain | Ligand | Kd (µM) | Reference |

| PKCα C1b-WT | 5 mol% DAG | 3500 ± 300 | [12] |

| PKCα C1b-Y22W | 5 mol% DAG | 35 ± 3 | [12] |

| PKCδ C1b | 5 mol% DAG | 35 ± 3 | [12] |

| PKCα C1b-WT | 1 mol% PMA | 35 ± 3 | [12] |

| PKCα C1b-Y22W | 1 mol% PMA | 35 ± 2 | [12] |

| PKCδ C1b | 1 mol% PMA | 56 ± 6 | [12] |

Experimental Protocols for Validation

Experimental validation is essential to confirm the biological activity predicted by in silico models. The following are detailed protocols for key assays.

In Vitro Protein Kinase C (PKC) Activity Assay (Radiolabeled)

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific PKC substrate.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide

-

Lipid activator solution (Phosphatidylserine and DDAG analog)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB)

-

0.75% Phosphoric acid

-

Acetone

-

P81 phosphocellulose paper

-

Scintillation vials and cocktail

Protocol:

-

Prepare Lipid Activator: Combine phosphatidylserine (B164497) (e.g., 5 µg) and the DDAG analog (e.g., 1 µg) in a glass tube. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in buffer and sonicate on ice to form vesicles.[13][14]

-

Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine the substrate cocktail, inhibitor cocktail (or buffer for control), assay dilution buffer, and the sonicated lipid activator.[13]

-

Add Enzyme: Add the purified PKC enzyme to the reaction mixture.

-

Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP mixture.[13]

-

Incubate: Incubate the reaction at 30°C for 10 minutes.[13]

-

Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square to terminate the reaction.[13]

-

Wash: Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[13]

-

Quantify: Place the dried P81 paper in a scintillation vial with scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.[13]

In Vitro Diacylglycerol Kinase (DGK) Activity Assay (Fluorometric)

This assay measures DGK activity through a coupled enzymatic reaction that produces a fluorescent signal.

Materials:

-

DGK-containing sample (e.g., cell lysate) or purified DGK

-

DAG Substrate

-

Kinase Buffer

-

Lipase Solution

-

Detection Enzyme Mixture with Fluorometric Probe

-

96-well plate suitable for fluorescence measurement

Protocol:

-

Prepare Reactions: In a 96-well plate or tubes, add the DAG substrate and Kinase Buffer to wells for samples, a positive control (recombinant DGK), and a blank.[15]

-

Add Sample: Add the DGK-containing sample, positive control, or blank to the respective wells and mix.[15]

-

First Incubation: Incubate the plate at 37°C for 30 minutes to allow the phosphorylation of DAG to phosphatidic acid.[15]

-

Lipase Treatment: Transfer an aliquot of the reaction mixture to a new 96-well plate and add the Lipase Solution to each well.[15]

-

Second Incubation: Incubate at 37°C for 30 minutes to hydrolyze phosphatidic acid to glycerol-3-phosphate.[15]

-

Detection: Add the Detection Enzyme Mixture containing the fluorometric probe to each well. This mixture will react with glycerol-3-phosphate to produce hydrogen peroxide, which in turn reacts with the probe to generate a fluorescent signal.[15]

-

Incubate and Read: Incubate at room temperature for 10 minutes, protected from light. Measure the fluorescence (e.g., Ex. 530-560 nm / Em. 585-595 nm) using a microplate reader.[13]

-

Calculate Activity: Determine the DGK activity by comparing the fluorescence of the samples to a standard curve.

RasGRP Activation Assay

The activation of RasGRP by DDAG can be assessed by monitoring the activation of its downstream target, Ras.

Methodology:

-

Cell Stimulation: Treat cells (e.g., Jurkat T cells) with a DDAG analog or a stimulus that induces endogenous DDAG production.

-

Ras-GTP Pulldown: Lyse the cells and perform a pulldown assay using a GST-fusion protein containing the Ras-binding domain (RBD) of Raf, which specifically binds to the active, GTP-bound form of Ras.

-

Western Blotting: Elute the bound proteins and analyze the amount of pulled-down Ras-GTP by Western blotting using a pan-Ras antibody. An increase in Ras-GTP levels indicates Ras activation downstream of RasGRP.

Conclusion

The in silico prediction of DDAG biological activity is a rapidly advancing field that holds immense promise for understanding lipid signaling and for the rational design of novel therapeutics. The integration of molecular docking, molecular dynamics simulations, and QSAR modeling provides a powerful computational pipeline for identifying and optimizing DDAG analogs with desired biological activities. However, the accuracy and reliability of these predictions are critically dependent on rigorous experimental validation. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary tools to effectively combine computational and experimental approaches in their investigation of DDAG-mediated signaling pathways. As computational power and algorithmic sophistication continue to grow, we can anticipate that in silico methods will play an increasingly central role in the future of lipid research and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Regulation of RasGRP via a Phorbol Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Running membrane simulations in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 8. The guanine nucleotide exchange factor RasGRP is a high -affinity target for diacylglycerol and phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diacylglycerol Lactones Targeting the Structural Features That Distinguish the Atypical C1 Domains of Protein Kinase C ζ and ι from Typical C1 Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 12. merckmillipore.com [merckmillipore.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. The Simulation Approach to Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

Physicochemical Characterization of 14-Deoxy-11,12-didehydroandrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographolide, a significant bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered considerable attention in the scientific community. Known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, a thorough understanding of its physicochemical characteristics is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its key signaling pathways. All quantitative data is presented in structured tables for ease of comparison and reference.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₄ | [1] |

| Molecular Weight | 332.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 196-197 °C | [2][3] |

| logP (Octanol/Water) | 3.2 | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 10 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL | [1] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| UV-Vis (in Methanol) | λmax: 247 nm | [1] |

| Mass Spectrometry (MS) | [M+H]⁺: 333 | [2][3] |

| ¹H NMR (CDCl₃, 300MHz) | δ 7.18 (1H, s), 6.86 (1H, dd, J = 10.2, 15.9 Hz), 6.11 (1H, d, J = 15.6 Hz), 4.82–4.78 (3H, m), 4.52 (1H, d, J = 2.7 Hz), 4.21 (1H, d, J = 11.1 Hz), 3.47 (1H, dd, J = 4.8, 10.8 Hz), 3.34 (1H, d, J = 10.8 Hz), 3.01 (1H, brd), 2.47–2.43 (1H, m), 2.31 (1H, d, J = 9.9 Hz), 2.07–2.01 (1H, m), 1.80–1.73 (4H, m), 1.53–1.49 (1H, m), 1.26 (3H, s), 0.88 (3H, s) | [5] |

| ¹³C NMR (Methanol-d₄) | δ 173.41, 148.71, 145.30, 135.08, 126.20, 121.11, 107.70, 79.80, 70.17, 63.62, 61.43, 54.41, 42.37, 38.24, 38.11, 36.36, 27.48, 23.03, 21.94, 14.88 | [2][3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible and accurate determination of physicochemical properties. The following sections outline the methodologies for key characterization experiments.

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of a purified compound.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound (purified)

-

Selected solvents (e.g., Water, PBS, DMSO, DMF, Ethanol)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system with UV detector

Protocol:

-

Accurately weigh a surplus amount of the compound into a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Vortex the vials vigorously for 2 minutes to facilitate dissolution.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Melting Point Determination

Objective: To determine the melting point range of the crystalline compound.

Materials:

-

This compound (crystalline powder)

-

Capillary tubes

-

Melting point apparatus

Protocol:

-

Ensure the compound is completely dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).

-

The recorded range is the melting point of the compound.

Spectroscopic Analysis

a. UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax).

Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the sample solution over a wavelength range of 200-400 nm.

-

Identify the wavelength at which the maximum absorbance occurs.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the compound.

Protocol:

-

Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration values to determine the structure.

c. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

-

Dissolve a small amount of the compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern for structural information.

Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to inflammation and cellular defense mechanisms.

NF-κB Signaling Pathway

References

Spectroscopic Identification of Diacylglycerols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), utilized for the structural elucidation and identification of diacylglycerols (DAGs). Diacylglycerols are crucial lipid molecules involved in a myriad of cellular signaling pathways, making their accurate identification paramount in drug discovery and development. This document offers detailed experimental protocols, tabulated spectroscopic data for easy reference, and logical workflows to guide researchers in this analytical endeavor.

Introduction to Diacylglycerols (DAGs)

Diacylglycerols are glycerides consisting of two fatty acid chains covalently bonded to a glycerol (B35011) molecule through ester linkages. They exist as two primary regioisomers: 1,2-diacylglycerols and 1,3-diacylglycerols. The specific fatty acid composition and their position on the glycerol backbone give rise to a vast number of distinct DAG molecular species. In cellular biology, DAGs act as second messengers, most notably in the activation of protein kinase C (PKC), a key enzyme in signal transduction. Consequently, the precise identification and quantification of DAGs are critical in understanding various physiological and pathological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for DAG Identification

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of diacylglycerols. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra. A typical protocol involves:

-

Lipid Extraction: Lipids, including DAGs, are extracted from biological samples using a solvent system such as chloroform (B151607)/methanol/water (e.g., Bligh-Dyer or Folch method).

-

Purification: The extracted lipids may be fractionated using techniques like solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the DAG fraction.

-

Sample Dissolution: The purified DAG sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), at a concentration typically ranging from 5 to 25 mg for ¹H NMR and 50 to 100 mg for ¹³C NMR.[1]

-

Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.

¹H NMR Spectroscopic Data of Diacylglycerols

The ¹H NMR spectrum of a diacylglycerol provides characteristic signals for the glycerol backbone protons and the protons of the fatty acid chains.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Diacylglycerol Moieties in CDCl₃

| Proton | 1,2-Diacylglycerol | 1,3-Diacylglycerol | Multiplicity |

| sn-1,3 CH₂ (esterified) | ~4.15-4.35 | ~4.10-4.20 | dd |

| sn-2 CH (esterified) | ~5.10 | - | m |

| sn-2 CH₂ (free OH) | - | ~3.70 | m |

| sn-3 CH₂ (free OH) | ~3.70 | - | d |

| Olefinic (-CH=CH-) | ~5.30-5.40 | ~5.30-5.40 | m |

| Allylic (-CH₂-CH=) | ~2.00-2.10 | ~2.00-2.10 | m |

| α-CH₂ to C=O | ~2.30 | ~2.30 | t |

| (CH₂)n | ~1.25-1.35 | ~1.25-1.35 | m |

| Terminal CH₃ | ~0.88 | ~0.88 | t |

Note: Chemical shifts can vary slightly depending on the specific fatty acid composition and solvent.

¹³C NMR Spectroscopic Data of Diacylglycerols

The ¹³C NMR spectrum provides valuable information on the carbon framework of the DAG molecule.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Diacylglycerol Moieties in CDCl₃

| Carbon | 1,2-Diacylglycerol | 1,3-Diacylglycerol |

| sn-1 C=O | ~173.3 | ~173.8 |

| sn-2 C=O | ~172.9 | - |

| sn-3 C=O | - | ~173.8 |

| sn-1 CH₂ | ~62.1 | ~65.1 |

| sn-2 CH | ~70.5 | ~68.8 |

| sn-3 CH₂ | ~63.2 | ~65.1 |

| Olefinic (-CH=CH-) | ~128-130 | ~128-130 |

| α-CH₂ to C=O | ~34.1 | ~34.2 |

| Terminal CH₃ | ~14.1 | ~14.1 |

Note: The chemical shifts of the carbonyl carbons are particularly useful for distinguishing between 1,2- and 1,3-diacylglycerols.[2]

Mass Spectrometry (MS) for DAG Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of diacylglycerols. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Sample Preparation and Ionization for MS Analysis

-

Lipid Extraction: Similar to NMR, lipids are first extracted from the biological matrix.

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and provide specific fragmentation patterns, the hydroxyl group of DAGs can be derivatized.[3][4] Common derivatizing agents include those that introduce a charged moiety.

-

Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions. In positive ion mode, DAGs often form adducts with cations like Na⁺, K⁺, or NH₄⁺.[5]

Mass Spectrometry Fragmentation of Diacylglycerols

Collision-induced dissociation (CID) of the precursor molecular ion of a DAG results in characteristic fragment ions, primarily due to the neutral loss of one or both fatty acid chains.

Table 3: Characteristic Fragmentation of Diacylglycerols in Positive Ion Mode ESI-MS/MS

| Precursor Ion | Fragmentation Pathway | Characteristic Fragment Ions |

| [DAG + NH₄]⁺ | Neutral loss of a fatty acid (RCOOH) and NH₃ | [DAG + NH₄ - RCOOH - NH₃]⁺ |

| Neutral loss of a fatty acid (RCOOH) | [DAG + NH₄ - RCOOH]⁺ (less common) | |

| [DAG + Na]⁺ | Neutral loss of a fatty acid (RCOONa) | [DAG + Na - RCOONa]⁺ |

| Neutral loss of a fatty acid (RCOOH) | [DAG + Na - RCOOH]⁺ | |

| Derivatized DAGs | Fragmentation specific to the derivatizing agent | e.g., loss of the charged moiety |

The analysis of the m/z values of the fragment ions allows for the identification of the constituent fatty acids. For example, the neutral loss of a specific fatty acid from the precursor ion reveals the mass of that fatty acid.

Experimental Workflows and Signaling Pathways

General Workflow for Spectroscopic Identification of Diacylglycerols

The following diagram illustrates a typical workflow for the identification and characterization of diacylglycerols from a biological sample using NMR and MS.

Caption: Workflow for DAG identification.

Diacylglycerol Signaling Pathway

Diacylglycerols are key players in intracellular signaling. The diagram below illustrates the canonical PLC-DAG-PKC signaling pathway.

Caption: PLC-DAG-PKC signaling pathway.

Conclusion

The precise identification of diacylglycerols is a critical task in lipidomics and drug development. The complementary use of NMR spectroscopy and mass spectrometry provides a powerful analytical platform for the comprehensive characterization of these important signaling molecules. By following the detailed protocols and utilizing the reference spectroscopic data provided in this guide, researchers can confidently identify and elucidate the structures of diacylglycerols in complex biological systems.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. fhi.mpg.de [fhi.mpg.de]

- 3. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 14-Deoxy-11,12-didehydroandrographolide: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Deoxy-11,12-didehydroandrographolide (B31429) (DDAG), a major bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest in the scientific and pharmaceutical communities. Possessing a unique chemical structure, DDAG exhibits a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, antiviral, and anti-biofilm properties. This technical guide provides a comprehensive overview of the discovery and history of DDAG, its physicochemical characteristics, and a detailed exploration of its biological activities. Special emphasis is placed on its mechanisms of action, including the induction of apoptosis via the intrinsic caspase pathway and the modulation of key inflammatory signaling pathways such as NF-κB. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for its isolation, synthesis, and biological evaluation, and provides visual representations of its molecular interactions and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

This compound is a naturally occurring diterpenoid found in Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine systems across Asia, particularly in Ayurveda. While the primary and most abundant bioactive compound in this plant is andrographolide (B1667393), DDAG is another significant contributor to its therapeutic effects.

The isolation and characterization of the chemical constituents of Andrographis paniculata have been a subject of scientific investigation for decades. While andrographolide was first isolated in 1911, the specific discovery and structural elucidation of this compound occurred later as analytical techniques advanced. It is often isolated alongside andrographolide and other related diterpenoids from the methanolic or ethanolic extracts of the plant's aerial parts.[1] The presence of DDAG as a degradation product of andrographolide under certain conditions has also been reported, suggesting its formation through natural processes or during extraction and storage.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 332.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | --INVALID-LINK-- |

| CAS Number | 42895-58-9 | --INVALID-LINK-- |

| Appearance | Colorless, needle-shaped crystals | [1] |

| Melting Point | 196-197 °C (uncorrected) | [3] |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and chloroform. | [3][4] |

| UV λmax | 247 nm | [4] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with a significant body of research focusing on its cytotoxic, antiviral, and anti-inflammatory effects.

Cytotoxic Activity

DDAG has shown promising anticancer activity against a variety of cancer cell lines, often exhibiting greater potency than its parent compound, andrographolide. Its cytotoxic effects are primarily mediated through the induction of apoptosis.

| Cell Line | Cancer Type | Assay | IC₅₀/ED₅₀ (µM) | Reference |

| U937 | Leukemia | MTT | 13 | [1] |

| REH | Leukemia | MTT | 27 | [1] |

| JURKAT | Leukemia | MTT | 35 | [1] |

| KKU-M213 | Cholangiocarcinoma | Sulforhodamine B | ED₅₀: 3.37 (analogue 5a), 3.08 (analogue 5b) | [5][6][7] |

| KKU-100 | Cholangiocarcinoma | Sulforhodamine B | ED₅₀: 2.93 (analogue 5a), 3.27 (analogue 5b) | [5][6][7] |

| T-47D | Breast Carcinoma | Cell Proliferation Assay | GI₅₀: 15.8 ± 1.2 | [8] |

Antiviral Activity

DDAG has been investigated for its antiviral properties, particularly against influenza A viruses.

| Virus Strain | Assay | IC₅₀ (µM) | Reference |

| Influenza A (H9N2) | In vitro | 7.2 - 15.2 (for a derivative) | [9] |

| Influenza A (H5N1) | In vitro | 7.2 - 15.2 (for a derivative) | [9] |

| Influenza A (H1N1) | In vitro | 7.2 - 15.2 (for a derivative) | [9] |

Anti-inflammatory Activity

DDAG exhibits significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. While specific IC₅₀ values for cytokine inhibition are not extensively reported, studies have demonstrated its ability to reduce the expression of pro-inflammatory mediators. It has been shown to block the nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli.[5] One study found that DDAG dose-dependently inhibited ovalbumin-induced increases in IL-4, IL-5, and IL-13 levels in the lavage fluid of a mouse asthma model.[5] Another study indicated that a related compound, andrographolide, inhibited PGE2 production.[7]

Experimental Protocols

This section provides detailed methodologies for the isolation, semi-synthesis, and key biological assays related to this compound.

Isolation from Andrographis paniculata

Principle: This protocol describes the extraction and chromatographic separation of DDAG from the dried aerial parts of Andrographis paniculata.

Methodology:

-

Extraction:

-

Air-dry the leaves and aerial parts of Andrographis paniculata at room temperature until brittle.

-

Grind the dried plant material into a fine powder.

-

Macerate 200 g of the powdered leaves in ethanol (1:10 plant material to solvent ratio) in a sealed container for 24 hours at room temperature, with occasional shaking.[4]

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[4]

-

-

Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column using a non-polar solvent such as n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the column.

-

Elute the column with a gradient of hexane (B92381) and ethyl acetate (B1210297) of increasing polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Fractions containing DDAG, typically eluting with a hexane:ethyl acetate ratio of approximately 35:65, are combined.[3]

-

-

Crystallization:

-

Evaporate the solvent from the combined fractions containing DDAG.

-

Recrystallize the residue from a chloroform:methanol mixture to obtain pure, colorless, needle-shaped crystals of this compound.[1]

-

Semi-synthesis from Andrographolide

Principle: This process involves the chemical modification of andrographolide to yield this compound. While a direct one-step protocol is not explicitly detailed in the provided literature, the synthesis of various analogues from andrographolide suggests a common synthetic pathway involving dehydration.

Methodology (General Approach):

-

Reaction Setup:

-

Dissolve andrographolide in a suitable solvent such as pyridine.

-

Add a dehydrating agent. The synthesis of analogues often involves reactions at the hydroxyl groups, and the formation of the 11,12-didehydro bond is a dehydration reaction.

-

-

Reaction Conditions:

-

Heat the reaction mixture under controlled temperatures. For example, the synthesis of some analogues involves heating at 70-80°C.[2]

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ or NH₄Cl solution).[2]

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/n-hexane) to obtain pure this compound.[2]

-

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Allow the cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of DDAG in the appropriate cell culture medium.

-

Treat the cells with various concentrations of DDAG. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the DDAG concentration and fitting the data to a dose-response curve.

-

Caspase-9 Activity Assay (Colorimetric)

Principle: This assay quantifies the activity of caspase-9 by measuring the cleavage of a specific colorimetric substrate, LEHD-pNA (Leu-Glu-His-Asp-p-nitroanilide). The release of the chromophore p-nitroanilide (pNA) is measured spectrophotometrically.

Methodology:

-

Cell Lysis:

-

Induce apoptosis in cells by treating with DDAG for the desired time. Include an uninduced control.

-

Pellet 3-5 x 10⁶ cells per sample.

-

Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

-

-

Assay Reaction:

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add 50-100 µg of protein from the cell lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

-

Add 5 µL of the 4 mM LEHD-pNA substrate (200 µM final concentration).

-

-

Data Acquisition and Analysis:

-

Incubate the plate at 37°C for 1-2 hours.

-

Read the absorbance at 400 or 405 nm in a microplate reader.

-

Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the DDAG-treated samples to the uninduced control.

-

NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

Principle: This assay visualizes and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, which is a hallmark of NF-κB activation.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a 6-well plate.

-

Pre-treat the cells with DDAG for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for the desired time. Include appropriate controls (untreated, activator only).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).

-

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis via the Intrinsic Pathway

This compound induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This process is initiated by cellular stress, leading to the activation of a caspase cascade. DDAG has been shown to significantly upregulate the activity of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase-3.[1] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. DDAG has been shown to block the nuclear translocation of the p65 subunit, thereby preventing the transcription of these inflammatory mediators.[5]

Experimental Workflows

Workflow for Isolation and Purity Assessment

Workflow for Cell-Based Bioactivity Assays

Conclusion

This compound stands out as a promising natural product with a diverse pharmacological profile. Its potent cytotoxic, antiviral, and anti-inflammatory activities, underpinned by well-defined mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key scientific knowledge and providing detailed experimental protocols to facilitate future research into this remarkable compound. The continued exploration of DDAG and its analogues holds significant potential for the development of novel therapeutics for a range of human diseases.

References

- 1. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 3. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpmsonline.com [wjpmsonline.com]

- 5. Protective role of this compound, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of this compound analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic data of 14-deoxy-11, 12-didehydroandrographolide (14-DDA), double transfection and DDIT3 silencing data in T-47D breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

An In-depth Technical Guide on the Preliminary Mechanisms of Action of DDAG

An Important Note on the Term "DDAG": The acronym "DDAG" is not uniquely defined in the context of drug development and can refer to several distinct entities. This guide addresses the two most probable interpretations for a scientific audience in this field: 14-deoxy-11,12-didehydroandrographolide (B31429) , a natural product with demonstrated anti-inflammatory and anti-biofilm properties, and the well-established second messenger, Diacylglycerol (DAG) , a critical node in cellular signaling and a prominent drug target. It is plausible that "DDAG" was a typographical error for "DAG". This document will therefore present a comprehensive overview of the preliminary mechanism of action for both interpretations.

Part 1: this compound (DDAG)

Introduction

This compound (DDAG) is a bioactive diterpenoid isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine.[1][2] Preliminary studies have highlighted its potential as a therapeutic agent, focusing on its anti-biofilm and anti-inflammatory activities. Unlike its structural analogue, andrographolide, DDAG has been noted for its lower cytotoxicity, making it a compound of interest for further drug development.[3]

Mechanism of Action: Anti-Biofilm Activity via Quorum Sensing Inhibition

DDAG has demonstrated significant efficacy in inhibiting biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa.[4] This activity is primarily attributed to the disruption of the bacterial cell-to-cell communication system known as quorum sensing (QS).[1] The QS system in P. aeruginosa is complex, involving signaling molecules like acyl-homoserine lactones (AHLs) that regulate the expression of numerous virulence factors and genes essential for biofilm development.[5][6] DDAG interferes with this signaling cascade, leading to a significant reduction in the production of key virulence factors, including pyocyanin (B1662382) and elastase, which are crucial for the pathogen's infectivity and biofilm maturation.[1][4]

Quantitative Data: Anti-Biofilm and Anti-Inflammatory Activity

The following tables summarize the available quantitative data for the biological activities of this compound.

| Activity | Organism/Cell Line | Method/Endpoint | Concentration/IC₅₀ | Synergistic Agent(s) (Sub-MIC) | % Inhibition | Reference(s) |

| Anti-Biofilm | Pseudomonas aeruginosa | Biofilm Production Inhibition | 0.1 mM | Azithromycin (6 µg/mL) | 92% | [1][4] |

| Pseudomonas aeruginosa | Biofilm Production Inhibition | 0.1 mM | Gentamicin (4 µg/mL) | 92% | [1][4] | |

| Virulence Factor | Pseudomonas aeruginosa | Pyocyanin Production Inhibition | 0.1 mM | - | ~90% | [1] |

| Pseudomonas aeruginosa | Extracellular Protease Synthesis | 0.1 mM | - | ~90% | [1] | |

| Anti-inflammatory | LPS-induced Murine Macrophages | Nitric Oxide (NO) Production Inhibition | 94.12 ± 4.79 µM | - | 50% | [7] |

| RAW 264.7 Macrophages | NF-κB Transactivation Inhibition | 2 µg/mL* | - | 50% | [8] |

Note: The IC₅₀ value of 2 µg/mL for NF-κB inhibition was reported for 14-deoxy-14,15-dehydroandrographolide, a closely related analogue of DDAG.

Mechanism of Action: Anti-inflammatory and Anti-asthma Effects

DDAG has also been investigated for its anti-inflammatory properties, particularly in the context of allergic asthma. In a murine model of ovalbumin (OVA)-induced allergic airway inflammation, DDAG was shown to attenuate key features of asthma, including airway eosinophilia, mucus hypersecretion, mast cell degranulation, and airway hyper-responsiveness.[3] The underlying mechanism for these effects appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][9] DDAG was observed to block the nuclear translocation and DNA-binding activity of the p65 subunit of NF-κB in both the lungs of OVA-challenged mice and in TNF-α-stimulated human lung epithelial cells (A549 and BEAS-2B).[3][10][11][12][13] This inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines, such as IL-4, IL-5, IL-13, and eotaxin.[9]

Experimental Protocols

This protocol is adapted from established methods for pyocyanin extraction and quantification.[14][15][16]

-

Culture Preparation: Inoculate single colonies of P. aeruginosa into Luria-Bertani (LB) broth and grow overnight at 37°C with vigorous shaking. Dilute the overnight culture 1:100 in fresh LB broth containing the desired concentrations of DDAG or vehicle control. Incubate for 24-30 hours at 37°C with shaking.

-

Extraction: Transfer 1 mL of the bacterial culture to a microcentrifuge tube and centrifuge at >12,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new tube and add 0.5 mL of chloroform (B151607). Vortex vigorously for 2 minutes. The chloroform layer will turn blue-green.

-

Centrifuge for 10 minutes at 3,000 x g to separate the phases.

-